2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]-2H-benzotriazole
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Overview
Description
2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound features a benzotriazole core substituted with a 2,4-dinitrophenoxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting with the preparation of the 2,4-dinitrophenoxy intermediate. This intermediate is synthesized by reacting 2,4-dinitrochlorobenzene with a suitable phenol derivative under basic conditions. The resulting product is then subjected to further reactions to introduce the benzotriazole moiety and the methylphenyl group. Common reagents used in these reactions include sodium ethoxide, acetic acid, and various catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-[2-(2,4-DINITROPHENOXY)-5-METHYLPHENYL]-2H-1,2,3-BENZOTRIAZOLE exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzotriazole moiety can interact with metal ions, potentially affecting metalloprotein functions. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
2,4-Dinitrochlorobenzene: A precursor in the synthesis of various organic compounds.
Properties
Molecular Formula |
C19H13N5O5 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]benzotriazole |
InChI |
InChI=1S/C19H13N5O5/c1-12-6-8-18(16(10-12)22-20-14-4-2-3-5-15(14)21-22)29-19-9-7-13(23(25)26)11-17(19)24(27)28/h2-11H,1H3 |
InChI Key |
PMFLKIFJKVKUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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